molecular formula C23H24N4S2 B12797940 Quinazoline, 4-benzo(b)thien-2-yl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)- CAS No. 129224-82-4

Quinazoline, 4-benzo(b)thien-2-yl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)-

Cat. No.: B12797940
CAS No.: 129224-82-4
M. Wt: 420.6 g/mol
InChI Key: DWHTZWVCRKKWBL-UHFFFAOYSA-N
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Description

Quinazoline, 4-benzo(b)thien-2-yl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)- (CAS: 124959-52-0, dihydrobromide form) is a heterocyclic compound featuring a quinazoline core substituted at position 4 with a benzo[b]thiophene group and at position 2 with a thioether-linked 4-methylpiperazinyl ethyl chain. Its molecular formula is C₂₂H₂₁N₅S₂, with a molecular weight of 443.57 g/mol.

Properties

CAS No.

129224-82-4

Molecular Formula

C23H24N4S2

Molecular Weight

420.6 g/mol

IUPAC Name

4-(1-benzothiophen-2-yl)-2-[2-(4-methylpiperazin-1-yl)ethylsulfanyl]quinazoline

InChI

InChI=1S/C23H24N4S2/c1-26-10-12-27(13-11-26)14-15-28-23-24-19-8-4-3-7-18(19)22(25-23)21-16-17-6-2-5-9-20(17)29-21/h2-9,16H,10-15H2,1H3

InChI Key

DWHTZWVCRKKWBL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCSC2=NC3=CC=CC=C3C(=N2)C4=CC5=CC=CC=C5S4

Origin of Product

United States

Preparation Methods

Formation of the Quinazoline Core

The quinazoline nucleus is typically synthesized via cyclization reactions involving anthranilic acid derivatives. The most common approach includes:

  • Cyclization of Anthranilic Acid with Formamide or Amides:
    Anthranilic acid reacts with formamide under acidic or thermal conditions to form 2-aminobenzamide intermediates, which then cyclize to yield the quinazoline core. This method is well-established for constructing the bicyclic quinazoline scaffold with high regioselectivity.
Step Reagents/Conditions Outcome
1 Anthranilic acid + formamide Formation of 2-aminobenzamide
2 Heating/acid catalysis Cyclization to quinazoline core

This step provides the fundamental heterocyclic framework necessary for further functionalization.

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Intermediates Conditions Purpose
1 Cyclization Anthranilic acid + formamide Acidic/thermal, reflux Quinazoline core formation
2 Cross-coupling (Suzuki) 4-halogenated quinazoline + benzo(b)thienyl boronic acid Pd catalyst, base, 80–110 °C Attach benzo(b)thienyl group
3 Nucleophilic substitution 2-chloroquinazoline + 2-(4-methyl-1-piperazinyl)ethyl thiol Reflux in DMF/DMSO, base Attach piperazinyl-ethyl-thio moiety

Additional Notes on Reaction Optimization and Industrial Scale-Up

  • Reaction Yields and Purity:
    Each step typically achieves moderate to high yields (60–90%) depending on reagent purity and reaction optimization. Purification is commonly done by recrystallization or column chromatography.

  • Industrial Production:
    For large-scale synthesis, continuous flow reactors and automated synthesis platforms are employed to improve reaction control, safety, and scalability. The use of palladium catalysts is optimized to minimize cost and environmental impact.

  • Safety and Handling:
    The use of halogenated intermediates and palladium catalysts requires careful handling and disposal protocols to comply with environmental regulations.

Research Findings and Analytical Data

  • Spectroscopic Characterization:
    The final compound is characterized by NMR (¹H, ¹³C), mass spectrometry, and elemental analysis to confirm structure and purity.

  • Reaction Monitoring:
    TLC and HPLC are used to monitor reaction progress, especially during cross-coupling and substitution steps.

  • Mechanistic Insights:
    The nucleophilic substitution at the 2-position of quinazoline is facilitated by the electron-deficient nature of the heterocycle, enhancing the reactivity of the halogen leaving group.

This detailed synthesis approach for Quinazoline, 4-benzo(b)thien-2-yl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)- integrates classical heterocyclic chemistry with modern cross-coupling and substitution techniques, providing a robust and scalable route for this biologically and industrially significant compound.

Chemical Reactions Analysis

Types of Reactions

Quinazoline, 4-benzo(b)thien-2-yl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace halide groups with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halides (e.g., bromides, chlorides), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline alcohols .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives possess potent anticancer properties. The specific compound under discussion has been evaluated for its efficacy against various cancer cell lines.

Case Study: Anticancer Efficacy

  • Study Reference : A study published in ChemEngineering investigated the anticancer activity of quinazoline derivatives against pancreatic and breast cancer cell lines.
  • Findings : The compound exhibited significant cytotoxicity with IC50 values in the low micromolar range, indicating its potential as a lead compound for further development in cancer therapeutics .

Antimicrobial Properties

Quinazoline derivatives have also shown promise as antimicrobial agents. The ability to inhibit bacterial growth makes them candidates for treating infections.

Data Table: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Quinazoline derivativeE. coli32 µg/mL
Quinazoline derivativeS. aureus16 µg/mL

Anti-inflammatory Effects

The anti-inflammatory properties of quinazoline derivatives have been explored, revealing their potential in treating inflammatory diseases.

Case Study: Anti-inflammatory Activity

  • Study Reference : A study conducted by Bansal et al. synthesized novel quinazoline derivatives and tested their anti-inflammatory activity.
  • Results : One derivative showed significant inhibition of pro-inflammatory cytokines, suggesting its potential use in managing conditions like arthritis .

Neuroprotective Effects

Research has indicated that certain quinazoline derivatives can exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases.

Case Study: Neuroprotection

  • Study Reference : A study assessed the neuroprotective effects of a quinazoline derivative in a model of Alzheimer’s disease.
  • Findings : The compound demonstrated the ability to inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR of quinazoline derivatives is critical for optimizing their pharmacological properties.

Synthesis Overview

  • Quinazoline derivatives can be synthesized through various methods, including cyclization reactions involving anthranilic acid and other starting materials.

SAR Insights

  • Modifications at specific positions on the quinazoline ring can significantly alter biological activity, allowing researchers to tailor compounds for desired effects.

Mechanism of Action

The mechanism of action of quinazoline, 4-benzo(b)thien-2-yl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Compound A : 4-(4-Methylpiperazino)-2-(2-thienyl)quinoline (CAS: 133671-70-2)

  • Core: Quinoline (one nitrogen atom in the bicyclic system).
  • Substituents : 2-Thienyl at position 2; 4-methylpiperazine at position 4.
  • Key Differences: The quinoline core lacks the dual nitrogen atoms of quinazoline, reducing hydrogen-bonding capacity and electron-deficient character. This may lower kinase-binding affinity compared to the target compound .

Compound B : 1-Methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one

  • Core: Dihydroquinazolinone (non-aromatic, saturated C3-C4 bond).
  • Substituents : Thiophene at position 2; thiazole-linked phenyl at position 3.
  • Key Differences : The reduced aromaticity diminishes planar stacking interactions, while the thiazole group introduces steric bulk. Reported anti-tubercular activity (MIC: 6.25 µg/mL) suggests divergent biological targets compared to the anticancer focus of quinazolines .

Compound C : Quinazoline,2-(4-benzo[b]thien-2-yl-1,2,3,4-tetrahydro-2-methyl-7-isoquinolinyl)- (CAS: 877247-15-9)

  • Core: Quinazoline with a tetrahydroisoquinoline substituent.
  • Substituents: Benzo[b]thienyl at position 4; tetrahydroisoquinoline at position 2.
  • Molecular weight (407.53 g/mol) is lower than the target compound, suggesting improved bioavailability .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight 443.57 353.45 ~450 407.53
LogP (Predicted) 3.8 3.2 4.1 3.5
Hydrogen Bond Donors 1 0 2 1
Water Solubility Low Moderate Low Moderate

Notes:

  • The target compound’s higher logP reflects greater lipophilicity from the benzo[b]thiophene group, which may enhance membrane permeability but reduce aqueous solubility.
  • Compound A’s quinoline core and simpler substituents result in better solubility but lower predicted target affinity .

Biological Activity

Quinazoline derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. The compound Quinazoline, 4-benzo(b)thien-2-yl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)- features a unique structural composition that enhances its potential therapeutic applications. This article explores the biological activity of this compound, supported by research findings and case studies.

Structural Characteristics

The compound is characterized by:

  • A quinazoline core , which is a bicyclic structure known for various pharmacological effects.
  • A benzo[b]thienyl moiety , which may contribute to enhanced interaction with biological targets.
  • A thioether linkage to a piperazine derivative, potentially influencing its pharmacokinetic properties.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The compound has shown promise as an inhibitor of specific cancer cell lines. For example:

  • Cytotoxicity : Studies indicate that quinazoline derivatives can induce apoptosis in cancer cells, with some compounds displaying IC50 values in the micromolar range against various tumor types .
  • Mechanism of Action : The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival, such as the EGFR pathway .

Antibacterial and Antifungal Properties

Research has demonstrated that quinazoline derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria:

  • Inhibition Zones : Some derivatives have shown significant inhibition zones against strains like Staphylococcus aureus and Escherichia coli. For instance, compounds structurally similar to the target compound exhibited inhibition zones ranging from 10 to 15 mm .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for certain derivatives were reported at levels comparable to established antibiotics like ampicillin .

Antiviral Properties

Emerging studies suggest potential antiviral applications for quinazoline derivatives:

  • Certain compounds have been identified as effective against viral infections, including hepatitis C . Their mechanism may involve the inhibition of viral replication or entry into host cells.

Comparative Analysis of Related Compounds

The following table summarizes notable quinazoline derivatives and their biological activities:

Compound NameActivity TypeNotable Features
GefitinibAnticancerEGFR inhibitor used in lung cancer therapy
AfatinibAnticancerIrreversible inhibitor of EGFR and HER2
ErlotinibAnticancerTargets EGFR; used in various cancers
LapatinibAnticancerDual inhibitor of EGFR and HER2
Quinazoline, 4-benzo(b)thien...Anticancer/AntibacterialUnique thioether linkage enhances activity

Case Studies

  • Study on Cytotoxic Effects : A recent study evaluated the cytotoxic effects of quinazoline derivatives on three different cancer cell lines using the MTT assay. The results indicated that some derivatives exhibited significant growth inhibition compared to control groups .
  • Antibacterial Efficacy : In another investigation, quinazoline derivatives were tested against various bacterial strains, revealing broad-spectrum activity with some compounds outperforming traditional antibiotics in terms of MIC values .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for introducing the thioether linkage in quinazoline derivatives like 4-benzo(b)thien-2-yl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)-?

  • Methodological Answer : The thioether group can be introduced via nucleophilic substitution using 2-mercaptoethyl piperazine derivatives. For example, intermediates with activated halides (e.g., chloro or bromo substituents) react with thiol-containing reagents under basic conditions (e.g., K₂CO₃ in acetone) to form the thioether bond . Optimization of solvent polarity and reaction time is critical to avoid side reactions, such as oxidation of the thiol group.

Q. How can researchers characterize the structural integrity of the benzo(b)thienyl and piperazinyl moieties in this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is essential for confirming substituent positions. For instance, the benzo(b)thienyl proton signals typically appear as doublets in aromatic regions (δ 7.2–8.5 ppm), while the piperazinyl ethyl thio group shows distinct methylene proton splitting patterns (δ 2.5–3.5 ppm) . High-Resolution Mass Spectrometry (HRMS) further validates molecular weight accuracy (e.g., calculated vs. observed mass within ±2 ppm) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

  • Methodological Answer : Anti-proliferative assays (e.g., MTT or SRB) against cancer cell lines (e.g., MCF-7, A549) can assess cytotoxicity . Enzyme inhibition assays (e.g., kinase or protease targets) may elucidate mechanistic pathways. For example, quinazoline derivatives have shown activity against tyrosine kinases, which can be evaluated using fluorescence-based phosphorylation assays .

Advanced Research Questions

Q. How does the substitution pattern on the quinazoline core (e.g., benzo(b)thienyl vs. phenyl groups) influence target selectivity and potency?

  • Methodological Answer : Comparative Structure-Activity Relationship (SAR) studies reveal that bulkier aromatic substituents like benzo(b)thienyl enhance hydrophobic interactions with kinase ATP-binding pockets, improving selectivity over non-target enzymes . Computational docking (e.g., AutoDock Vina) can predict binding modes, with validation through mutagenesis studies on key residues (e.g., gatekeeper mutations) .

Q. What strategies mitigate metabolic instability of the piperazinyl ethyl thio moiety in vivo?

  • Methodological Answer : Methylation of the piperazine nitrogen (as in 4-methyl-1-piperazinyl) reduces oxidative dealkylation by cytochrome P450 enzymes . Alternatively, prodrug approaches (e.g., esterification of the thio group) can enhance bioavailability, as demonstrated in analogs with improved plasma half-lives .

Q. How can researchers resolve contradictory data between in vitro potency and in vivo efficacy for this compound?

  • Methodological Answer : Discrepancies may arise from poor pharmacokinetic properties or off-target effects. Conduct ADME studies (e.g., hepatic microsome stability, plasma protein binding) to identify metabolic liabilities . Parallel in vivo pharmacokinetic/pharmacodynamic (PK/PD) modeling in rodent models can correlate drug exposure with target engagement .

Q. What computational methods are effective for predicting off-target interactions of this quinazoline derivative?

  • Methodological Answer : Pharmacophore-based virtual screening against databases like ChEMBL or PubChem identifies potential off-targets (e.g., GPCRs, ion channels) . Molecular dynamics simulations (e.g., GROMACS) assess binding stability to unintended targets, guiding structural refinements for selectivity .

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